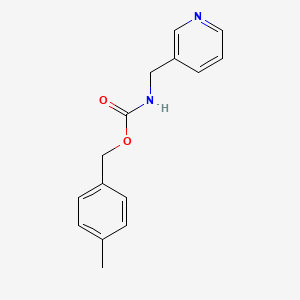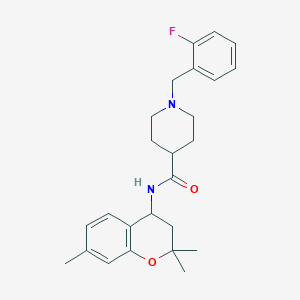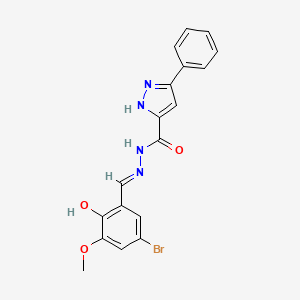
4-methylbenzyl (3-pyridinylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylbenzyl (3-pyridinylmethyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate group of chemicals. It is used to control a variety of pests in agriculture, forestry, and domestic settings. Carbaryl is a white crystalline powder with a mild odor and is soluble in water and organic solvents.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and has been used to control a variety of pests such as aphids, mites, and beetles. It has also been used to control mosquitoes that transmit diseases such as malaria and dengue fever. In addition, 4-methylbenzyl (3-pyridinylmethyl)carbamate has been studied for its effects on non-target organisms such as bees, birds, and aquatic organisms.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-methylbenzyl (3-pyridinylmethyl)carbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It has been shown to affect the activity of various enzymes, including acetylcholinesterase, as well as disrupt the functioning of the nervous system. In addition, this compound has been shown to affect the reproductive system of insects, leading to decreased fertility and fecundity.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, 4-methylbenzyl (3-pyridinylmethyl)carbamate has been shown to have toxic effects on non-target organisms such as bees, birds, and aquatic organisms, and caution should be exercised when using this chemical in the environment.
Orientations Futures
Future research on 4-methylbenzyl (3-pyridinylmethyl)carbamate should focus on developing safer and more effective insecticides that have minimal effects on non-target organisms. In addition, research should focus on developing alternative methods for pest control that do not rely on chemical insecticides. This could include the development of biological control agents such as parasitoids and predators, as well as the use of cultural practices such as crop rotation and intercropping. Finally, research should focus on understanding the long-term effects of this compound on the environment and developing strategies to mitigate these effects.
Méthodes De Synthèse
Carbaryl is synthesized by reacting methyl 4-methylbenzoate with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with phosgene to form 4-methylbenzyl (3-pyridinylmethyl)carbamate. The reaction scheme is shown below:
Propriétés
IUPAC Name |
(4-methylphenyl)methyl N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-4-6-13(7-5-12)11-19-15(18)17-10-14-3-2-8-16-9-14/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTENJCKBGZRUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B6062636.png)
![7-[2-(1H-pyrazol-1-yl)butanoyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6062641.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)
![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)


![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6062697.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![2-(3-chlorophenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6062706.png)

![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)